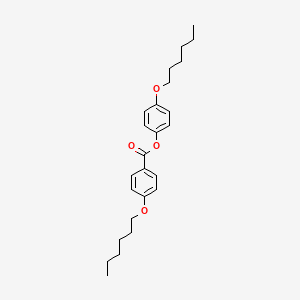![molecular formula C13H13NO3 B14666151 5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione CAS No. 37665-19-3](/img/structure/B14666151.png)
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with its unique structure, has garnered interest due to its potential biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione typically involves multi-step organic reactions. One common method is the Leimgruber–Batcho indole synthesis, which is used to construct the indole ring system . This method involves the condensation of o-nitrotoluene with ethyl glyoxylate, followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further undergo cyclization.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Fremy’s salt, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted indoles and dioxo derivatives, which can have significant biological activities .
Applications De Recherche Scientifique
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole structure.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors, influencing biological pathways. For example, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-6,9-dimethyl-7,8-dioxo-1H-pyrrolo[1,2-a]indole: A closely related compound with similar biological activities.
7-Amino-2,3-dihydro-6,9-dimethyl-1H-pyrrolo[1,2-a]indole: Another derivative with potential pharmacological applications.
Uniqueness
5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione stands out due to its hydroxyl group at the 5-position, which can enhance its solubility and reactivity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
37665-19-3 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
8-hydroxy-4,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,6-dione |
InChI |
InChI=1S/C13H13NO3/c1-6-8-4-3-5-14(8)10-9(6)13(17)12(16)7(2)11(10)15/h15H,3-5H2,1-2H3 |
Clé InChI |
FARYLBRMBOJLLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCN2C3=C1C(=O)C(=O)C(=C3O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


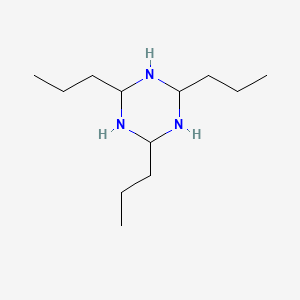
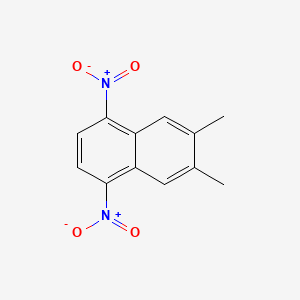
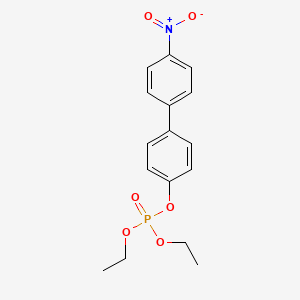

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
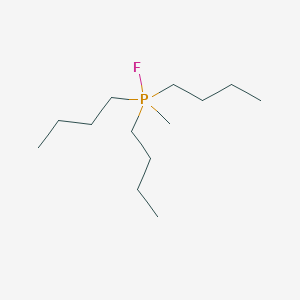
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
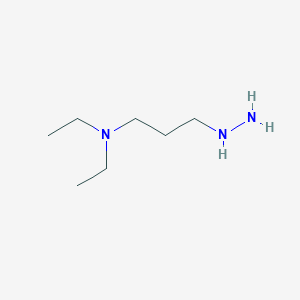
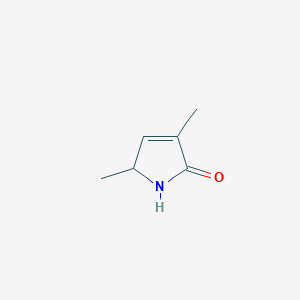
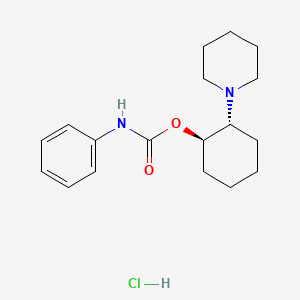
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
